molecular formula C8H13N3 B8760140 (1-(cyclopropylmethyl)-1H-pyrazol-3-yl)methanamine

(1-(cyclopropylmethyl)-1H-pyrazol-3-yl)methanamine

Cat. No. B8760140
M. Wt: 151.21 g/mol
InChI Key: UENPKJRPAQNHNB-UHFFFAOYSA-N
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Patent
US08629166B2

Procedure details

To a colorless solution of 2-((1-(cyclopropylmethyl)-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione (400 mg, 1.42 mmol) in THF (10 mL) and ethanol (5 mL) was added hydrazine hydrate (0.62 g, 0.60 mL, 12.3 mmol). The white suspension was stirred for 20 h at room temperature, diluted with t-butylmethyl ether (50 mL) and phtalyl hydrazide was removed by filtration. The filtrate was concentrated in vacuo and the crude material was purified by flash chromatography (amino phase, 12 g, 0% to 100% ethyl acetate in heptane) to yield 197 mg (92%) of the title compound as a light yellow oil; MS (ESI): 152.1 (M+H)+.
Name
2-((1-(cyclopropylmethyl)-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
phtalyl hydrazide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]2[CH:9]=[CH:8][C:7]([CH2:10][N:11]3C(=O)C4C(=CC=CC=4)C3=O)=[N:6]2)[CH2:3][CH2:2]1.O.NN>C1COCC1.C(O)C.C(OC)(C)(C)C>[CH:1]1([CH2:4][N:5]2[CH:9]=[CH:8][C:7]([CH2:10][NH2:11])=[N:6]2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
2-((1-(cyclopropylmethyl)-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione
Quantity
400 mg
Type
reactant
Smiles
C1(CC1)CN1N=C(C=C1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0.6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
phtalyl hydrazide
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The white suspension was stirred for 20 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material was purified by flash chromatography (amino phase, 12 g, 0% to 100% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CC1)CN1N=C(C=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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